Ethyl 2-[(anilinocarbothioyl)amino]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(anilinocarbothioyl)amino]acetate typically involves the reaction of ethyl bromoacetate with aniline and carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(anilinocarbothioyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[(anilinocarbothioyl)amino]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(anilinocarbothioyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and designing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(phenylcarbamothioyl)amino]acetate
- Ethyl 2-[(benzylcarbamothioyl)amino]acetate
- Ethyl 2-[(methylcarbamothioyl)amino]acetate
Uniqueness
Ethyl 2-[(anilinocarbothioyl)amino]acetate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 2-[(anilinocarbothioyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical structure and properties:
- Molecular Formula : C11H14N2O2S
- Molecular Weight : 242.31 g/mol
- CAS Number : 69555-14-2
- InChI Key : QUGJYNGNUBHTNS-UHFFFAOYSA-N
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : this compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and pharmacokinetics .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound demonstrated weak antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Activity Type | Test Organism | Inhibition Zone (mm) | Reference |
---|---|---|---|
Antimicrobial | Bacillus subtilis | 10 | |
Antimicrobial | Pseudomonas aeruginosa | 8 | |
Antimicrobial | Candida albicans | 7 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thioamide derivatives, this compound was tested alongside other compounds. The results indicated that while it exhibited some level of activity against specific pathogens, it was less effective compared to standard antibiotics. The study emphasized the need for structural modifications to enhance its bioactivity.
Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with cytochrome P450 enzymes. It was found that this compound could significantly alter the metabolic pathways of co-administered drugs, indicating potential implications for drug-drug interactions in clinical settings.
Properties
IUPAC Name |
ethyl 2-(phenylcarbamothioylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-15-10(14)8-12-11(16)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDBJTMVHHYSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366258 | |
Record name | Ethyl N-(phenylcarbamothioyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104892-41-3 | |
Record name | Ethyl N-(phenylcarbamothioyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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